5-(Thiophen-3-yl)pentan-1-ol
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Overview
Description
5-(Thiophen-3-yl)pentan-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The compound this compound has a molecular formula of C9H14OS and a molecular weight of 170.27 g/mol . Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Thiophen-3-yl)pentan-1-ol, can be achieved through various methods. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides has been reported to produce high yields of thiophene derivatives . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K can also be employed for the industrial synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-(Thiophen-3-yl)pentanoic acid.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)pentan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pentan-1-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors, contributing to their anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing a sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
3-Thiophenecarboxylic acid: A thiophene derivative with a carboxyl group at position 3.
Uniqueness
5-(Thiophen-3-yl)pentan-1-ol is unique due to the presence of a pentanol chain attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14OS |
---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
5-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C9H14OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1-4,6H2 |
InChI Key |
ZBAFKADEDSNCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCO |
Origin of Product |
United States |
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